1,3-二-O-叔丁基二甲基甲硅烷基帕利卡醇 18-醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

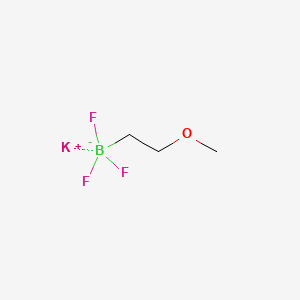

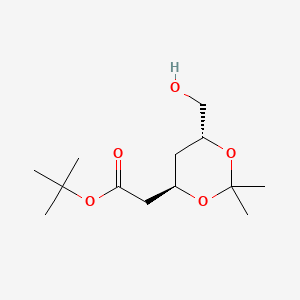

“1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde” is a biochemical compound used for proteomics research . It has a molecular formula of C33H60O3Si2 and a molecular weight of 561.0 . This compound is used in the preparation of Paricalcitol .

Molecular Structure Analysis

The molecular structure of “1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde” is represented by the formula C33H60O3Si2 . Unfortunately, the specific structural details or a diagram of the molecule is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde” include a molecular weight of 561.0 and a molecular formula of C33H60O3Si2 . Unfortunately, the search results do not provide additional details such as melting point, boiling point, or density.科学研究应用

Proteomics Research

This compound is utilized in proteomics , which is the large-scale study of proteins, especially their structures and functions. It serves as a biochemical tool for the identification and quantification of proteins during the analysis of complex biological systems .

Organic Synthesis

In organic synthesis , the compound is used as a protecting group for alcohols. It protects sensitive hydroxyl groups during chemical reactions, allowing for selective reactions on other parts of the molecule. This is crucial in the synthesis of complex organic compounds .

Medicinal Chemistry

In medicinal chemistry , it’s applied in the synthesis of analogs and derivatives of Vitamin D, such as Paricalcitol, which is used to treat secondary hyperparathyroidism in patients undergoing renal dialysis .

Chemical Deprotection

The compound is involved in the deprotection process, where it is removed from a previously protected functional group. This step is essential in multi-step synthetic chemical reactions, particularly in the synthesis of delicate molecules .

作用机制

属性

IUPAC Name |

(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H60O3Si2/c1-24(23-34)29-17-18-30-26(14-13-19-33(29,30)8)16-15-25-20-27(35-37(9,10)31(2,3)4)22-28(21-25)36-38(11,12)32(5,6)7/h15-16,23-24,27-30H,13-14,17-22H2,1-12H3/b26-16+/t24-,27-,28-,29-,30+,33-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLHFLFQOZBNDD-ABTDTXQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60O3Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731124 |

Source

|

| Record name | 2-[(1R,3R,7E,17beta)-1,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-9,10-secoestra-5,7-dien-17-yl]propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde | |

CAS RN |

1257126-71-8 |

Source

|

| Record name | 2-[(1R,3R,7E,17beta)-1,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-9,10-secoestra-5,7-dien-17-yl]propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2(1H)-Pyridinethione, 1-[2-(ethylsulfonyl)ethyl]-](/img/no-structure.png)

![[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid](/img/structure/B586275.png)

![(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B586284.png)

![2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid](/img/structure/B586293.png)